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Compound of Interest

Compound Name: Jatrorrhizine

Cat. No.: B1672809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core pharmacological

properties of protoberberine alkaloids, a significant class of isoquinoline alkaloids with diverse

and potent biological activities. This document summarizes key quantitative data, details

essential experimental methodologies, and visualizes complex biological pathways to support

ongoing research and drug development efforts.

Introduction to Protoberberine Alkaloids
Protoberberine alkaloids are a group of naturally occurring compounds found in a variety of

medicinal plants, including those from the Berberidaceae, Ranunculaceae, and Papaveraceae

families. Structurally, they share a common tetracyclic ring system. Among the most extensively

studied protoberberine alkaloids are berberine, palmatine, jatrorrhizine, and coptisine. These

compounds have garnered significant attention for their broad spectrum of pharmacological

activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Their multifaceted mechanisms of action, often involving the modulation of key cellular

signaling pathways, make them promising candidates for the development of novel

therapeutics.

Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of prominent protoberberine alkaloids

across various pharmacological domains. This data, presented as IC50 (half-maximal inhibitory
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concentration) and MIC (minimum inhibitory concentration) values, offers a comparative look at

their potency.

Anticancer Activity
Protoberberine alkaloids exhibit significant cytotoxic and antiproliferative effects against a wide

range of cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle

arrest, and inhibition of metastasis.
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Alkaloid
Cancer Cell
Line

Cell Type IC50 (µM) Reference

Berberine HT-29 Colon Cancer 52.37 ± 3.45 [1]

Tca8113
Oral Squamous

Cell Carcinoma
218.52 ± 18.71 [1]

CNE2
Nasopharyngeal

Carcinoma
249.18 ± 18.14 [1]

MCF-7 Breast Cancer 272.15 ± 11.06 [1]

HeLa
Cervical

Carcinoma
245.18 ± 17.33 [1]

A549 Lung Cancer 139.4 [2]

HepG2 Liver Cancer 3587.8 [2]

HCC70
Triple-Negative

Breast Cancer
0.19 [3]

BT-20
Triple-Negative

Breast Cancer
0.23 [3]

MDA-MB-468
Triple-Negative

Breast Cancer
0.48 [3]

MDA-MB-231
Triple-Negative

Breast Cancer
16.7 [3]

Palmatine SMMC7721
Human

Hepatoma

0.02 ± 0.01 (13-

n-Octyl

palmatine)

[4][5]

MCF-7 Breast Cancer 5.126 µg/mL [6][7]

T47D Breast Cancer 5.805 µg/mL [6][7]

ZR-75-1 Breast Cancer 5.345 µg/mL [6][7]

Coptisine ACC-201 Gastric Cancer
1.26 µg/mL (3.93

µM)
[8]
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NCI-N87 Gastric Cancer
2.11 µg/mL (6.58

µM)
[8]

HT-29 Colon Cancer 0.49 µg/mL [9]

LoVo Colon Cancer 0.87 µg/mL [9]

L1210 Murine Leukemia 0.87 µg/mL [9]

Jatrorrhizine C8161
Metastatic

Melanoma
47.4 ± 1.6 [10]

-

Indoleamine 2,3-

dioxygenase 1

(IDO1)

17.8 (in HEK293-

hIDO1 cells)
[11]

-
Acetylcholinester

ase (AChE)
0.57 [11]

Antimicrobial Activity
These alkaloids possess broad-spectrum antimicrobial properties, demonstrating efficacy

against a variety of bacteria and fungi. Their mechanisms include the disruption of bacterial cell

division and biofilm formation.
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Alkaloid Microorganism Type MIC (µg/mL) Reference

Berberine Escherichia coli
Gram-negative

bacteria
1024 - 2048

Staphylococcus

aureus

Gram-positive

bacteria
64 - 256

Mycobacterium

abscessus
Mycobacteria

0.25 (as

berberine)
[12]

Coptisine Candida albicans Fungus 1000 [13]

Pasteurella

multocida

Gram-negative

bacteria
125 [14]

Jatrorrhizine
Propionibacteriu

m acnes

Gram-positive

bacteria

100 - 500 (as

crude extract)

Various
Streptococcus

pneumoniae

Gram-positive

bacteria

- (Coptis rhizome

extract MIC: 1.5

mg/mL)

[15]

Streptococcus

sobrinus

Gram-positive

bacteria

128 (B. vulgaris

stem extract)
[16]

Streptococcus

sanguinis

Gram-positive

bacteria

85.33 (B.

vulgaris fruit

extract)

[16]

Streptococcus

mutans

Gram-positive

bacteria

128 (B. vulgaris

fruit extract)
[16]

Lactobacillus

rhamnosus

Gram-positive

bacteria

128 (B. vulgaris

stem extract)
[16]

Anti-inflammatory Activity
Protoberberine alkaloids can mitigate inflammatory responses by modulating key signaling

pathways such as NF-κB and by reducing the production of pro-inflammatory cytokines.
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Alkaloid Assay/Target Cell Line IC50 Reference

Palmatine
NO• radical

scavenging
-

10.70 ± 1.48

µg/mL
[17]

α-amylase

inhibition
-

35.65 ± 0.12

µg/mL
[17]

β-glucosidase

inhibition
-

31.53 ± 2.12

µg/mL
[17]

iNOS induction

(by LPS)
BV2 microglia 3.65 µM

TNF-α

expression (by

LPS)

BV2 microglia -

IL-1β expression

(by LPS)
BV2 microglia -

Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to

evaluate the pharmacological properties of protoberberine alkaloids.

Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.[18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that

reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The formazan

crystals are then solubilized, and the absorbance of the resulting solution is measured

spectrophotometrically. The intensity of the color is directly proportional to the number of viable

cells.

Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2

incubator to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in culture

medium. Replace the existing medium with 100 µL of medium containing the desired

concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive

control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72

hours).

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in

PBS) to each well.

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into

formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution

(e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate

reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the percentage of viability against the compound concentration to determine the

IC50 value.

Signaling Pathway Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a complex

mixture, making it invaluable for studying the modulation of signaling pathways.[9][21][22][23]

Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel

electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane

(e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the

target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish
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peroxidase) or a fluorophore. The signal is then detected using a chemiluminescent or

fluorescent substrate.

Protocol for AMPK Pathway Analysis:[17][19][24][25]

Sample Preparation: Treat cells with the protoberberine alkaloid for the desired time. Wash

the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay (e.g., BCA or Bradford assay).

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli

sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform

electrophoresis to separate the proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in

Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for

total AMPK and phosphorylated AMPK (p-AMPK) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step as described above.

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and

visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize the levels

of p-AMPK to total AMPK to determine the extent of pathway activation.

Anti-inflammatory Activity Assessment: NF-κB
Luciferase Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of

inflammation.[5][7][18][20][26][27][28]

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the

luciferase gene under the control of a promoter with NF-κB response elements. Upon

activation, NF-κB translocates to the nucleus and binds to these response elements, driving the

expression of luciferase. The amount of luciferase produced, which is proportional to NF-κB

activity, is quantified by measuring the light emitted upon the addition of a luciferase substrate.

Protocol:

Cell Transfection: Seed cells (e.g., HEK293T or HeLa) in a 24- or 96-well plate. Co-transfect

the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla

luciferase) for normalization of transfection efficiency, using a suitable transfection reagent.

Compound Treatment: After 24 hours of transfection, pre-treat the cells with various

concentrations of the protoberberine alkaloid for a specified duration (e.g., 1-2 hours).

Inflammatory Stimulus: Induce NF-κB activation by treating the cells with an inflammatory

agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for an

appropriate time (e.g., 6-12 hours).

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

Luciferase Assay: Transfer the cell lysate to an opaque microplate. Use a dual-luciferase

reporter assay system to measure the firefly and Renilla luciferase activities sequentially in a

luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each sample. Calculate the fold change in NF-κB activity relative to the stimulated control

(inflammatory agent alone) to determine the inhibitory effect of the protoberberine alkaloid.
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Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways

and experimental workflows relevant to the pharmacological properties of protoberberine

alkaloids.

Signaling Pathways
dot digraph "Berberine_AMPK_Signaling" { graph [rankdir="TB", splines=ortho, nodesep=0.5,

fontname="Arial", fontsize=12, label="Berberine's Metabolic Regulation via AMPK Activation",

labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial",

fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Berberine [label="Berberine", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria

[label="Mitochondrial\nRespiratory Chain\n(Complex I)", fillcolor="#F1F3F4",

fontcolor="#202124"]; AMP_ATP_Ratio [label="↑ AMP/ATP Ratio", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; ACC [label="ACC", fillcolor="#F1F3F4", fontcolor="#202124"];

Fatty_Acid_Oxidation [label="↑ Fatty Acid Oxidation", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#F1F3F4",

fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#F1F3F4",

fontcolor="#202124"]; Autophagy [label="↑ Autophagy", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Berberine -> Mitochondria [arrowhead=tee, color="#EA4335", label="Inhibits"];

Mitochondria -> AMP_ATP_Ratio [arrowhead=vee, color="#34A853", label="Leads to"];

AMP_ATP_Ratio -> AMPK [arrowhead=vee, color="#34A853", label="Activates"]; AMPK ->

ACC [arrowhead=tee, color="#EA4335", label="Inhibits"]; ACC -> Fatty_Acid_Oxidation

[style=dashed, arrowhead=none, color="#5F6368"]; AMPK -> GLUT4 [arrowhead=vee,

color="#34A853", label="Promotes"]; GLUT4 -> Glucose_Uptake [arrowhead=vee,

color="#34A853"]; AMPK -> mTOR [arrowhead=tee, color="#EA4335", label="Inhibits"]; mTOR

-> Autophagy [style=dashed, arrowhead=none, color="#5F6368"]; }

Berberine's activation of the AMPK signaling pathway.
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dot digraph "Protoberberine_PI3K_Akt_mTOR_Signaling" { graph [rankdir="TB", splines=ortho,

nodesep=0.5, fontname="Arial", fontsize=12, label="Protoberberine Alkaloid Inhibition of

PI3K/Akt/mTOR Pathway", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box,

style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial",

fontsize=9];

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2

[label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cell_Growth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Protoberberine [label="Protoberberine\nAlkaloids", fillcolor="#FBBC05",

fontcolor="#202124"];

// Edges Growth_Factor -> RTK [arrowhead=vee, color="#34A853"]; RTK -> PI3K

[arrowhead=vee, color="#34A853", label="Activates"]; PI3K -> PIP3 [arrowhead=vee,

color="#34A853", label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt

[arrowhead=vee, color="#34A853", label="Activates"]; Akt -> mTOR [arrowhead=vee,

color="#34A853", label="Activates"]; mTOR -> Cell_Growth [arrowhead=vee, color="#34A853",

label="Promotes"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335", label="Inhibits"];

Protoberberine -> PI3K [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine ->

Akt [arrowhead=tee, color="#EA4335", label="Inhibit"]; Protoberberine -> mTOR

[arrowhead=tee, color="#EA4335", label="Inhibit"]; }

Inhibition of the PI3K/Akt/mTOR pathway by protoberberine alkaloids.

Experimental Workflows
dot digraph "Anticancer_Screening_Workflow" { graph [rankdir="TB", splines=ortho,

nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for In Vitro Anticancer Activity

Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled",

fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
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// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond,

fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Cancer Cell Line\nPanel

Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Primary

Screening:\nMTT Assay for Cytotoxicity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50

[label="Determine IC50 Values", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Hit_Selection [label="Hit Selection\n(Potent & Selective Alkaloids)", shape=diamond,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Secondary

Screening:\nApoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cell_Cycle_Assay [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action Studies:\nWestern Blot

for Signaling Pathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Lead

Compound\nIdentification", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Cell_Culture [arrowhead=vee, color="#5F6368"]; Cell_Culture -> MTT_Assay

[arrowhead=vee, color="#5F6368"]; MTT_Assay -> IC50 [arrowhead=vee, color="#5F6368"];

IC50 -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Apoptosis_Assay

[arrowhead=vee, color="#5F6368"]; Hit_Selection -> Cell_Cycle_Assay [arrowhead=vee,

color="#5F6368"]; Apoptosis_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"];

Cell_Cycle_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"];

Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }

A generalized workflow for screening protoberberine alkaloids for anticancer activity.

dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho,

nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for Antimicrobial Activity

Screening", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled",

fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Protoberberine\nAlkaloid Library", shape=Mdiamond,

fillcolor="#FBBC05", fontcolor="#202124"]; Microbe_Culture [label="Microbial Strain\nPanel

Culture\n(Bacteria & Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Broth_Dilution

[label="Primary Screening:\nBroth Microdilution Assay", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; MIC [label="Determine Minimum Inhibitory\nConcentration (MIC)",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Selection [label="Hit

Selection\n(Potent Alkaloids)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

MBC_Assay [label="Secondary Screening:\nDetermine Minimum Bactericidal/\nFungicidal
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Concentration (MBC/MFC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biofilm_Assay

[label="Biofilm Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_Study

[label="Mechanism of Action Studies:\n(e.g., Cell Membrane Integrity)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; End [label="Lead Compound\nIdentification", shape=Mdiamond,

fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Microbe_Culture [arrowhead=vee, color="#5F6368"]; Microbe_Culture ->

Broth_Dilution [arrowhead=vee, color="#5F6368"]; Broth_Dilution -> MIC [arrowhead=vee,

color="#5F6368"]; MIC -> Hit_Selection [arrowhead=vee, color="#5F6368"]; Hit_Selection ->

MBC_Assay [arrowhead=vee, color="#5F6368"]; Hit_Selection -> Biofilm_Assay

[arrowhead=vee, color="#5F6368"]; MBC_Assay -> Mechanism_Study [arrowhead=vee,

color="#5F6368"]; Biofilm_Assay -> Mechanism_Study [arrowhead=vee, color="#5F6368"];

Mechanism_Study -> End [arrowhead=vee, color="#5F6368"]; }

A generalized workflow for screening protoberberine alkaloids for antimicrobial activity.

Conclusion
Protoberberine alkaloids represent a rich source of bioactive compounds with significant

therapeutic potential. Their diverse pharmacological activities, supported by a growing body of

quantitative in vitro and in vivo data, underscore their promise in the development of new drugs

for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The

detailed experimental protocols and visual representations of their mechanisms of action

provided in this guide are intended to facilitate further research and accelerate the translation

of these promising natural products from the laboratory to clinical applications. Continued

investigation into their structure-activity relationships and the development of novel derivatives

will be crucial in optimizing their therapeutic efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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